molecular formula C7H2BrF2IO B2586353 3-Bromo-2,6-difluoro-5-iodobenzaldehyde CAS No. 2256060-12-3

3-Bromo-2,6-difluoro-5-iodobenzaldehyde

Cat. No.: B2586353
CAS No.: 2256060-12-3
M. Wt: 346.897
InChI Key: MSRWUZJGCWDJJZ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-iodobenzaldehyde (CAS 2256060-12-3) is a high-value halogenated benzaldehyde derivative serving as a versatile building block in advanced organic synthesis . With a molecular formula of C7H2BrF2IO and a molecular weight of 346.90, this compound is characterized by the presence of three distinct halogen substituents—bromine, iodine, and two fluorine atoms—strategically positioned on the benzaldehyde ring . This specific arrangement makes it a particularly valuable synthon for constructing complex molecular architectures, especially in pharmaceutical and materials science research. The differential reactivity of the bromine and iodine substituents allows for selective, sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to build custom biaryl or substituted systems in a controlled manner . The electron-withdrawing effect of the halogens and the aldehyde group also makes it a suitable intermediate for nucleophilic aromatic substitution reactions and further functional group transformations. This product is offered with a typical purity of 98% and requires storage at 2-8°C to ensure stability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-difluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2IO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWUZJGCWDJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 2,6 Difluoro 5 Iodobenzaldehyde

De Novo Synthesis Strategies from Simpler Precursors

The assembly of the 3-bromo-2,6-difluoro-5-iodobenzaldehyde framework from less complex starting materials requires meticulous control over regioselectivity. Modern synthetic chemistry offers several powerful approaches to achieve this, including regioselective halogenation, directed ortho-metalation, and palladium-catalyzed formylation.

Regioselective Halogenation Approaches for Fluorinated Benzaldehydes

The synthesis of polyhalogenated benzaldehydes often relies on the precise, stepwise introduction of halogen atoms onto a simpler aromatic core. Starting with a fluorinated benzaldehyde (B42025), such as 2,6-difluorobenzaldehyde, the challenge lies in directing the subsequent bromination and iodination to the desired positions. The electronic properties of the existing fluorine and aldehyde groups, as well as the reaction conditions, govern the regiochemical outcome of these electrophilic aromatic substitution reactions.

Fluorine atoms are weakly activating and ortho-, para-directing, while the aldehyde group is a deactivating, meta-directing group. In 2,6-difluorobenzaldehyde, the positions ortho and para to the fluorines are C3/C5 and C4, respectively. The C4 position is also meta to the aldehyde group. The interplay of these directing effects can be exploited to achieve the desired substitution pattern.

Recent advancements in halogenation methods utilize reagents that offer enhanced selectivity. For instance, the use of N-halosuccinimides (NBS for bromination, NIS for iodination) in conjunction with a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) can facilitate mild and regioselective halogenation of a variety of arenes and heterocycles. organic-chemistry.orgnih.gov The strong hydrogen-bond donating ability and low nucleophilicity of HFIP can enhance the reactivity of the N-halosuccinimide, enabling efficient halogenation without the need for strong acid catalysts. organic-chemistry.org Enzymatic halogenation, employing FAD-dependent halogenases like RebH, represents another frontier, offering exceptional regioselectivity by overriding the intrinsic electronic preferences of the substrate. nih.govresearchgate.net

A plausible synthetic sequence could involve the initial bromination of 2,6-difluorobenzaldehyde. The C3 position is activated by both fluorine atoms, making it a likely site for electrophilic attack. Subsequent iodination would then be directed to the C5 position, influenced by the existing substituents.

Reaction Step Reagent/Catalyst Solvent Key Feature
BrominationN-Bromosuccinimide (NBS)Hexafluoroisopropanol (HFIP)Mild conditions, high regioselectivity
IodinationN-Iodosuccinimide (NIS)Hexafluoroisopropanol (HFIP)Sequential one-pot potential
Enzymatic HalogenationRebH HalogenaseAqueous BufferHigh regioselectivity at electronically unfavored positions

Directed Ortho-Metalation (DoM) and Subsequent Formylation in Polyhalogenated Arenes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.cawikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. chemicalbook.comliberty.edu

For the synthesis of this compound, a plausible precursor would be a 1,3-dibromo-2,5-difluoro-4-iodobenzene (B3026507) derivative where one of the bromine atoms can be selectively exchanged for lithium, or a precursor with a suitable DMG. A more direct approach, demonstrating the power of DoM, is the synthesis of 3-bromo-2,6-difluorobenzaldehyde (B1291627) from 1-bromo-2,4-difluorobenzene. chemicalbook.com In this reported synthesis, lithium diisopropylamide (LDA) is used to deprotonate the position between the two fluorine atoms, which is ortho to one of the fluorine atoms that acts as a DMG. The subsequent reaction with DMF introduces the aldehyde functionality. chemicalbook.com

To construct the target molecule, one could envision starting with a precursor like 1-bromo-3,5-difluoro-2-iodobenzene. The fluorine atoms would direct the metalation to the C4 position. However, a more practical approach might involve establishing the halogen pattern first on a simpler arene and then introducing the aldehyde group. For instance, starting with 1-bromo-2,4-difluoro-5-iodobenzene, a DoM reaction could be employed. The fluorine at C2 would direct lithiation to the C3 position, which is flanked by the bromo and fluoro groups. Subsequent quenching with DMF would yield the desired this compound.

Parameter Details
Principle A directing metalation group (DMG) guides deprotonation to the ortho position. wikipedia.org
Common Bases n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA). uwindsor.ca
Formylating Agent N,N-Dimethylformamide (DMF). chemicalbook.com
Example Precursor 1-bromo-2,4-difluoro-5-iodobenzene
Reaction Sequence 1. Deprotonation with LDA at low temperature (-78 °C) in THF. 2. Quenching with DMF. chemicalbook.com

Palladium-Catalyzed Formylation of Halogenated Precursors

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for introducing carbonyl groups. The formylation of aryl halides can be achieved using carbon monoxide (CO) gas, but this often requires specialized equipment and handling procedures. More recent developments have focused on using CO surrogates.

One such practical method involves the palladium-catalyzed reductive carbonylation of aryl iodides using formic acid (HCOOH) as a convenient and environmentally friendly source of carbon monoxide. organic-chemistry.org In this process, HCOOH serves as both the carbonylation source and the reducing agent. organic-chemistry.org The reaction is typically catalyzed by a palladium(II) salt, such as Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand. organic-chemistry.org

To apply this methodology for the synthesis of this compound, a suitable precursor would be 1,5-dibromo-2,4-difluoro-3-iodobenzene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions would allow for the selective formylation at the C3 position, leaving the bromo substituents untouched.

Component Example Function
Aryl Halide Precursor 1,5-dibromo-2,4-difluoro-3-iodobenzeneSubstrate with a reactive C-I bond
Palladium Catalyst Palladium(II) Acetate (Pd(OAc)₂)Catalyzes the carbonylation cycle
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium center
CO Source Formic Acid (HCOOH)In situ generation of CO
Base Triethylamine (Et₃N)Neutralizes acid byproducts

Functional Group Interconversions Leading to this compound

An alternative synthetic paradigm involves the preparation of a polysubstituted aromatic ring with a latent aldehyde functionality, which is then unmasked in a later step. This approach can be advantageous if the aldehyde group is incompatible with the conditions required for constructing the halogenated core.

Transformation of Carboxylic Acid Derivatives to the Aldehyde Functionality

The partial reduction of carboxylic acids and their derivatives to aldehydes is a fundamental transformation in organic synthesis. rsc.orgresearchgate.net While carboxylic acids themselves are typically reduced all the way to primary alcohols with strong reducing agents like lithium aluminum hydride (LiAlH₄), their more reactive derivatives, such as acid chlorides and esters, can be selectively reduced to aldehydes. libretexts.orgidc-online.com

A synthetic route to this compound could therefore proceed through the corresponding benzoic acid derivative. This benzoic acid could be synthesized using the methods described in section 2.1, but with carbon dioxide as the electrophile instead of DMF in a DoM approach. The resulting 3-bromo-2,6-difluoro-5-iodobenzoic acid can then be converted to the aldehyde.

Two common methods for this transformation are:

Reduction of the corresponding acid chloride: The benzoic acid is first converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde using a mild hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is less reactive than LiAlH₄, which prevents over-reduction to the alcohol. libretexts.org

Reduction of the corresponding ester: The benzoic acid can be esterified (e.g., to a methyl or ethyl ester). The ester is then reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.org The low temperature is crucial to prevent the further reduction of the initially formed aldehyde. libretexts.org

Starting Material Intermediate Reducing Agent Key Consideration
3-Bromo-2,6-difluoro-5-iodobenzoic acidAcid ChlorideLithium tri-tert-butoxyaluminum hydridePrevents over-reduction to alcohol libretexts.org
3-Bromo-2,6-difluoro-5-iodobenzoic acidMethyl or Ethyl EsterDiisobutylaluminum hydride (DIBAL-H)Requires low temperature (-78 °C) libretexts.org

Selective Reduction of Nitriles to the Aldehyde Group in Halogenated Systems

The nitrile group serves as another excellent precursor to the aldehyde functionality. The synthesis of a halogenated benzonitrile (B105546) can be accomplished through various methods, including the Sandmeyer reaction of a corresponding aniline (B41778) or nucleophilic aromatic substitution.

Once the 3-bromo-2,6-difluoro-5-iodobenzonitrile is obtained, it can be selectively reduced to the aldehyde. The reagent of choice for this transformation is Diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comwikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the addition of a hydride from DIBAL-H to the nitrile carbon, forming an intermediate imine-aluminum complex. chemistrysteps.commasterorganicchemistry.com This intermediate is stable at low temperatures and does not react further with DIBAL-H. chemistrysteps.com Subsequent aqueous workup hydrolyzes the imine to yield the desired aldehyde. chemistrysteps.comwikipedia.org This method is highly effective and generally provides good yields of the aldehyde product.

Reagent Role Mechanism Step
Diisobutylaluminum hydride (DIBAL-H)Reducing AgentHydride addition to the nitrile carbon to form an imine-aluminum complex. masterorganicchemistry.com
Water/Aqueous AcidQuenching AgentHydrolysis of the intermediate imine to the aldehyde. chemistrysteps.com

Catalytic Approaches in the Synthesis of this compound Analogs

The synthesis of highly substituted benzaldehydes, such as analogs of this compound, often requires precise and efficient catalytic methodologies to achieve the desired substitution pattern and high yields. Modern organic synthesis has increasingly relied on transition-metal-catalyzed reactions and biocatalysis to construct such complex aromatic frameworks.

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted benzaldehydes. researchgate.netacs.org For instance, the formylation of aryl halides using a palladium catalyst offers a direct route to introduce the aldehyde functionality. researchgate.net This approach could be adapted for the synthesis of analogs of this compound by starting with a correspondingly substituted aryl halide. A two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal, followed by a palladium-catalyzed cross-coupling with an organometallic reagent, presents another versatile strategy for creating functionalized benzaldehydes. acs.orgresearchgate.net This method protects the reactive aldehyde group in situ, allowing for subsequent modifications of the aromatic ring. acs.orgresearchgate.net

Biocatalysis offers a powerful and selective alternative for the synthesis of halogenated aromatic compounds. rsc.orgchemrxiv.org Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org These enzymes utilize a flavin cofactor to activate a halide source (Cl-, Br-, or I-) for electrophilic aromatic substitution. chemrxiv.org By employing engineered FDHs, it is possible to achieve specific halogenation patterns on an aromatic ring that would be challenging to obtain through traditional chemical methods. rsc.org This enzymatic approach could be envisioned for the synthesis of polyhalogenated benzaldehyde precursors, which can then be converted to the final aldehyde product. The table below illustrates a conceptual application of different catalytic methods for the synthesis of polyhalogenated benzaldehyde analogs.

Green Chemistry Considerations in the Synthesis of Halogenated Benzaldehydes

The synthesis of halogenated benzaldehydes, while crucial for various applications, often involves the use of hazardous reagents and generates significant chemical waste. Green chemistry principles provide a framework for developing more environmentally benign and sustainable synthetic routes. Key considerations include the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of methods that are more atom-economical. nih.gov

Several metrics have been developed to quantify the "greenness" of a chemical reaction or process. These metrics help in evaluating and comparing different synthetic routes from an environmental perspective. Some of the commonly used green chemistry metrics include Atom Economy (AE), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). nih.govmdpi.com

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy indicates a more efficient and less wasteful process.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process with less waste.

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final product relative to the total mass of all reactants used in the reaction. It provides a more comprehensive measure of the efficiency of a reaction. nih.gov

Biocatalysis is an exemplary green chemistry approach for the synthesis of halogenated compounds. acs.orgnih.gov The use of enzymes, such as halogenases, can replace traditional halogenating agents that are often toxic and non-selective. nih.gov These enzymatic reactions are typically carried out in aqueous media under mild conditions, reducing the need for harsh organic solvents and high temperatures. acs.orgnih.gov The high selectivity of enzymes also minimizes the formation of byproducts, leading to a higher atom economy and a lower E-Factor. rsc.org The following table provides a comparative overview of traditional versus greener approaches for the synthesis of halogenated aromatic compounds.

By integrating these green chemistry principles and methodologies, the synthesis of complex molecules like this compound and its analogs can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 2,6 Difluoro 5 Iodobenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde group in 3-bromo-2,6-difluoro-5-iodobenzaldehyde is a primary site for both nucleophilic addition and derivatization reactions. The presence of the electron-withdrawing fluorine and halogen substituents on the phenyl ring enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

The electron-deficient nature of the aromatic ring in this compound makes the aldehyde carbon highly electrophilic and, therefore, reactive towards a variety of nucleophiles. Standard nucleophilic addition reactions, such as the formation of cyanohydrins, acetals, and imines, are expected to proceed readily. For instance, reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of secondary alcohols.

While specific studies on this particular molecule are not extensively documented in publicly available literature, the principles of organic chemistry suggest that the reaction conditions for such transformations would be comparable to those used for other electron-poor benzaldehydes. The steric hindrance from the ortho-fluorine substituents might play a role in modulating the reaction rates, but the electronic activation is expected to be the dominant factor.

Table 1: Representative Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
CyanideNaCN/H+Cyanohydrin
AlcoholROH/H+Acetal
AmineRNH2Imine (Schiff base)
OrganometallicRMgBr or RLiSecondary Alcohol

This table represents expected reactions based on the general reactivity of aromatic aldehydes and is for illustrative purposes.

The aldehyde functional group serves as a versatile handle for more complex synthetic transformations. Derivatization of the aldehyde in this compound can be a crucial step in multi-step syntheses, either to protect the aldehyde during subsequent reactions or to convert it into other functional groups.

Common derivatization reactions include the Wittig reaction to form alkenes, the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes, and various condensation reactions. These transformations allow for the introduction of diverse carbon-based substituents, expanding the molecular complexity and enabling the synthesis of a wide range of derivatives. The choice of reaction and conditions would depend on the desired outcome and the compatibility with the halogen substituents on the aromatic ring.

Regioselective and Chemoselective Transformations Involving Halogen Substituents

The presence of three different halogens (bromine, fluorine, and iodine) on the aromatic ring of this compound presents both a challenge and an opportunity for selective chemical modifications. The differential reactivity of the carbon-halogen bonds is the key to achieving regioselective and chemoselective transformations, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl >> F. This predictable trend in reactivity allows for the selective functionalization of the C-I and C-Br bonds in this compound, while the C-F bonds typically remain intact under standard conditions.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the formation of C-C bonds. Due to the higher reactivity of the C-I bond compared to the C-Br bond, it is possible to achieve selective coupling at the iodine-substituted position by careful control of the reaction conditions.

By employing a suitable palladium catalyst and a mild base at lower temperatures, the Suzuki-Miyaura reaction can be directed to occur exclusively at the C-I bond, leaving the C-Br bond available for a subsequent, different cross-coupling reaction. This stepwise approach allows for the sequential and regioselective introduction of two different aryl or vinyl groups.

Table 2: Regioselective Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalystBaseConditionsSite of Reaction
Ar-B(OH)2Pd(PPh3)4Na2CO3Mild (e.g., room temp. to 50°C)C-I
Ar'-B(OH)2PdCl2(dppf)K3PO4Harsher (e.g., higher temp.)C-Br

This table illustrates the general conditions for achieving regioselectivity in Suzuki-Miyaura couplings of polyhalogenated aromatics.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of C(sp2)-C(sp) bonds. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound is governed by the relative reactivity of the C-I and C-Br bonds.

Selective alkynylation at the C-I position can be achieved under mild conditions, preserving the C-Br bond for further functionalization. This chemoselectivity is highly valuable for the synthesis of complex molecules where a specific substitution pattern is required. The resulting alkynyl-substituted benzaldehydes are versatile intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.

Table 3: Chemoselective Sonogashira Coupling

Terminal AlkyneCatalyst SystemBaseConditionsSite of Reaction
R-C≡CHPd(PPh3)4 / CuIEt3NMild (e.g., room temp.)C-I
R'-C≡CHPdCl2(PPh3)2 / CuIPiperidineMore forcingC-Br

This table provides representative conditions for achieving chemoselective Sonogashira couplings.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Chemoselectivity Control in Reactions with Multiple Halogens

The presence of iodine, bromine, and fluorine atoms on the same aromatic ring in this compound necessitates precise control to achieve selective transformations. The reactivity of each halogen is highly dependent on the reaction conditions and the type of reagent employed. This differential reactivity is the foundation for chemoselectivity, allowing for the targeted modification of one halogen site while leaving the others intact.

Two primary reaction classes highlight this selectivity: halogen-metal exchange and nucleophilic aromatic substitution (SNAr).

In Halogen-Metal Exchange Reactions: The rate of exchange typically follows the trend I > Br > Cl > F. This is attributed to the weaker carbon-halogen bond strength for heavier halogens and the greater polarizability of the C-I and C-Br bonds. For this compound, treatment with common organometallic reagents like alkyl lithium or Grignard reagents under carefully controlled, often cryogenic, conditions would lead to selective exchange at the most labile C-I bond. Progressing to the C-Br bond would require more forcing conditions, while the C-F bonds are generally inert to these exchange reactions.

In Nucleophilic Aromatic Substitution (SNAr) Reactions: The reactivity trend is often reversed, with fluorine being the most facile leaving group (F > Cl ≈ Br > I). wuxiapptec.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, thereby lowering the activation energy of this crucial step. stackexchange.comwyzant.com In this compound, the fluorine atoms are further activated by the potent electron-withdrawing formyl group at the C1 position, making them the prime targets for nucleophilic attack.

This dichotomy in reactivity allows chemists to selectively functionalize the molecule at different positions by choosing the appropriate reaction type, as summarized in the table below.

Reaction TypeMost Reactive HalogenModerately Reactive HalogenLeast Reactive Halogen
Halogen-Metal ExchangeIodine (at C5)Bromine (at C3)Fluorine (at C2, C6)
Nucleophilic Aromatic Substitution (SNAr)Fluorine (at C2, C6)Bromine / IodineBromine / Iodine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key transformation for electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a leaving group. youtube.comyoutube.com For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group.

In this compound, the formyl group (-CHO) acts as a powerful activating group. Electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. The two fluorine atoms are positioned ortho to the formyl group, making these sites highly electron-deficient and susceptible to nucleophilic attack.

The regioselectivity of SNAr reactions in polyhalogenated systems is governed by the "element effect," which reflects the ability of the halogen to facilitate the reaction. imperial.ac.uk As a leaving group in SNAr, the typical order of reactivity is F > Cl > Br > I. youtube.com This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. The reason for this reversal lies in the mechanism's rate-determining step: the formation of the Meisenheimer complex. stackexchange.comwyzant.com

Bromine and Iodine's Role: Bromine and iodine are less electronegative and thus provide less stabilization for the Meisenheimer complex. Consequently, nucleophilic attack at the C3 (bromo) or C5 (iodo) positions is kinetically disfavored compared to attack at the C2 or C6 (fluoro) positions.

Elucidating the precise mechanism and relative reactivities in complex systems like this compound would involve several experimental and computational mechanistic probes.

Competition Experiments: Reacting the molecule with a limited amount of a nucleophile and analyzing the product distribution would provide direct empirical evidence of the relative reactivity of the C-F, C-Br, and C-I bonds under SNAr conditions. The expected outcome is the selective formation of the product resulting from fluoride displacement.

Kinetic Studies: Measuring the reaction rates with different nucleophiles can help in understanding the electronic demands of the transition state. A Hammett plot, correlating reaction rates with substituent parameters, could quantify the electronic influence of the bromine and iodine atoms on the substitution at the fluorine positions.

Computational Modeling: Quantum mechanical calculations can be employed to model the reaction pathway. wuxiapptec.com By calculating the energies of the transition states for nucleophilic attack at each of the halogenated carbons (C2, C3, C5, and C6), a theoretical prediction of the regioselectivity can be obtained. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also indicate the most electrophilic sites on the aromatic ring, which are the most likely points of initial nucleophilic attack. wuxiapptec.com

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful method for generating organometallic reagents from aryl halides. This reaction involves treating an aryl halide with an organometallic reagent (typically an alkyllithium or a Grignard reagent), resulting in the exchange of the halogen atom for the metal. The regioselectivity of this process is dictated by the stability of the resulting organometallic species and the lability of the carbon-halogen bond, following the general trend I > Br > Cl. tcnj.eduorganic-chemistry.org

For this compound, this predictable selectivity allows for stepwise functionalization.

Selective Exchange at the C-I Bond: Treatment with one equivalent of a reagent like n-butyllithium or isopropylmagnesium chloride at low temperatures (e.g., -78 °C) would selectively cleave the C-I bond, which is the weakest and most reactive towards exchange. tcnj.edunih.gov This generates a highly reactive aryllithium or arylmagnesium intermediate.

Electrophilic Quenching: This organometallic intermediate can then be "quenched" by adding an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position. The fluorine and bromine atoms, as well as the aldehyde (which may require protection), remain untouched.

The table below illustrates potential transformations via this pathway.

Reagent SequenceElectrophile (E+)Resulting Product Structure (at C5)
1. n-BuLi, THF, -78 °C2. CO₂ (Carbon Dioxide)-COOH (Carboxylic Acid)
1. i-PrMgCl, THF, -20 °C2. DMF (Dimethylformamide)-CHO (Formyl Group)
1. n-BuLi, THF, -78 °C2. CH₃I (Methyl Iodide)-CH₃ (Methyl Group)
1. i-PrMgCl, THF, -20 °C2. PhCHO (Benzaldehyde)-CH(OH)Ph (Secondary Alcohol)

Should a second functionalization be desired, using more equivalents of the organometallic reagent or more forcing conditions could induce a subsequent halogen-metal exchange at the C-Br bond after the C-I bond has reacted.

Directed Arylation and Metalation Strategies Guided by Halogens and the Formyl Group

Directed ortho metalation (DoM) is a strategy that uses a functional group on an aromatic ring to direct a strong base (like an organolithium) to deprotonate a specific C-H bond, typically at the ortho position. baranlab.orgorganic-chemistry.orgchem-station.com The directing group coordinates to the lithium cation, positioning the base for regioselective proton abstraction. baranlab.orgchem-station.com

In the case of this compound, the application of classical DoM is complex:

Role of the Formyl Group: The formyl group is a potential directing metalation group (DMG). However, it is also highly electrophilic and will readily react with organolithium reagents. chem-station.com To be used as a DMG, the aldehyde must first be protected in situ, for example, by reacting it with a lithium amide like lithium N,N,N',N'-tetramethylethylenediamine (TMEDA) to form a hemiaminal adduct which is stable to the base but can still direct metalation.

Positional Constraints: Even with protection, a DMG directs metalation to the ortho position. In this compound, both positions ortho to the formyl group (C2 and C6) are substituted with fluorine atoms, meaning there are no ortho protons to abstract. The only available aromatic proton is at the C4 position, which is meta to the formyl group and thus not accessible via the DoM mechanism.

Therefore, functionalization of the C-H bond via a formyl-directed ortho metalation strategy is not feasible for this specific molecule. Instead, arylation and other functionalizations rely on the reactivity of the halogens. Strategies would pivot towards cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) where the aryl halide itself is the reactive handle. The high selectivity of halogen-metal exchange offers a reliable route to create an organometallic nucleophile from the parent compound, which can then be used in subsequent coupling reactions. The formyl group and the remaining halogens primarily exert electronic influence on these transformations rather than acting as direct spatial guides for metalation.

Computational and Theoretical Investigations of 3 Bromo 2,6 Difluoro 5 Iodobenzaldehyde

Electronic Structure Analysis and Reactivity Prediction

Computational studies on substituted benzaldehydes provide a framework for understanding how substituents influence electronic properties. nih.gov However, no specific data exists for 3-bromo-2,6-difluoro-5-iodobenzaldehyde.

Frontier Molecular Orbital (FMO) Theory and LUMO Analysis for Regioselectivity

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. For a molecule like this compound, the distribution and energy of the LUMO would be critical in predicting the most likely sites for nucleophilic attack.

In related halogenated benzaldehydes, the electron-withdrawing nature of the halogen and aldehyde groups typically lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic substitution. The precise location of the LUMO lobes would indicate which carbon atoms are most electrophilic. However, without specific calculations for the title compound, a definitive analysis of its regioselectivity based on LUMO analysis is not possible.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. They are invaluable for identifying electrophilic and nucleophilic sites. For substituted benzaldehydes, MEP maps typically show a region of negative potential (red) around the carbonyl oxygen and regions of positive potential (blue) near the aldehyde proton and on the aromatic ring, influenced by the substituents. nih.gov

For this compound, the combined inductive and resonance effects of the three different halogens would create a complex electrostatic potential surface. The highly electronegative fluorine atoms would strongly withdraw electron density, while the larger bromine and iodine atoms would have more nuanced effects, including the potential for σ-hole interactions. A detailed MEP map would be required to accurately predict sites susceptible to electrostatic interactions, but such a map is not available in the current literature.

Conformational Landscapes and Intramolecular Interactions

The conformation of the formyl group relative to the aromatic ring is a key feature of benzaldehyde (B42025) derivatives. researchgate.netlumenlearning.comimperial.ac.uk

Rotational Isomerism of the Formyl Group and Halogen Influence

Benzaldehydes can exist as rotational isomers (rotamers) depending on the orientation of the formyl group (CHO). In substituted benzaldehydes, the presence of ortho-substituents can create a significant energy barrier to rotation, favoring one conformer over another. researchgate.net For this compound, the two fluorine atoms at the ortho positions (C2 and C6) would exert a strong steric and electrostatic influence on the aldehyde group. This would likely result in a high rotational barrier, locking the formyl group into a specific, non-planar orientation relative to the benzene (B151609) ring. Computational studies on molecules like 2,6-dichlorobenzaldehyde (B137635) support the idea that ortho-substituents dictate the preferred conformation. researchgate.net However, the precise dihedral angle and the energy difference between conformers for the title compound have not been computationally determined.

Non-Covalent Interactions (e.g., Halogen Bonding, C-H...F) in this compound Derivatives

The presence of bromine, fluorine, and iodine atoms makes this molecule a candidate for various non-covalent interactions, which are crucial in crystal packing and molecular recognition. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species (a σ-hole), is particularly relevant for iodine and bromine. The crystal structures of related bromo- and iodo-substituted compounds often reveal extensive networks of these interactions. researchgate.netnih.gov

Furthermore, intramolecular and intermolecular hydrogen bonds, such as C-H···F or C-H···O, could play a role in stabilizing the molecule's conformation and its crystal lattice. nih.gov While the potential for these interactions in derivatives of this compound is high, specific computational or crystallographic studies to confirm and quantify them are currently lacking.

Reaction Mechanism Elucidation Through Density Functional Theory (DFT)

DFT is a powerful computational method used to map out the energy profiles of reaction pathways, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms. nih.gov For a complex molecule like this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution, oxidation or reduction of the aldehyde, or metal-catalyzed cross-coupling reactions at the C-Br or C-I bonds.

Such studies would provide invaluable insights into the molecule's reactivity, selectivity, and the influence of the specific arrangement of halogen substituents on the reaction outcomes. Despite the utility of this approach, no DFT studies on the reaction mechanisms involving this compound have been published in the reviewed literature.

Transition State Calculations for Key Chemical Transformations

Transition state theory is a cornerstone of understanding chemical reactivity. Calculations to determine the geometry and energy of a transition state—the highest energy point along a reaction coordinate—are crucial for predicting the rate of a chemical reaction. For a molecule like this compound, such calculations would be invaluable for understanding key transformations, such as nucleophilic substitution, oxidation, or reduction reactions involving the aldehyde functional group or the halogenated aromatic ring.

However, a comprehensive review of available scientific databases and research articles reveals a gap in the literature concerning such specific calculations for this compound. While computational studies on other halogenated benzaldehydes exist, providing a general framework for how such analyses are conducted, data directly pertinent to the title compound is not available.

Energy Profile Determination for Multi-Step Reactions

The determination of a complete energy profile for a multi-step reaction provides a detailed roadmap of the entire chemical transformation. This profile maps the energy of the system as it progresses from reactants through various intermediates and transition states to the final products. Such a profile for reactions involving this compound would elucidate the thermodynamics and kinetics of each step, identifying rate-determining steps and the stability of any intermediates.

The synthesis or further functionalization of this compound likely involves multi-step reaction sequences. Theoretical determination of the energy profiles for these sequences would offer significant predictive power, aiding in reaction optimization and the design of novel synthetic routes. Unfortunately, specific studies detailing these energy profiles for the target molecule are currently absent from the scientific literature.

Applications of 3 Bromo 2,6 Difluoro 5 Iodobenzaldehyde in Advanced Organic Synthesis

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Frameworks

While the direct application of 3-Bromo-2,6-difluoro-5-iodobenzaldehyde in the synthesis of PAHs and heterocyclic frameworks has not been reported, the chemistry of analogous polyhalogenated aromatic compounds provides a roadmap for its potential utility. The aldehyde functionality can serve as a handle for annulation reactions, such as the Friedländer annulation for quinoline (B57606) synthesis or various condensation reactions leading to the formation of larger aromatic systems.

Furthermore, the bromine and iodine substituents are prime candidates for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the construction of PAHs and heterocycles. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce aryl, vinyl, or alkynyl groups at these positions, thereby extending the aromatic system. The fluorine atoms, while generally less reactive in cross-coupling, significantly influence the electronic properties of the aromatic ring, which can impact reaction rates and regioselectivity.

Precursor for Complex Molecules and Functional Materials

The potential of this compound as a precursor for more complex molecules is significant, though underexplored.

Synthesis of Ligands for Catalysis

The synthesis of novel ligands is crucial for the advancement of catalysis. The multiple reactive sites on this compound could be leveraged to construct sophisticated ligand architectures. For instance, the aldehyde could be converted to a phosphine (B1218219) or amine group, while the halogen atoms could be used to attach the ligand scaffold to a larger framework or to introduce additional donor atoms. The electronic effects of the fluorine atoms could also be used to fine-tune the electronic properties of the resulting ligand, thereby influencing the catalytic activity of its metal complexes.

Building Blocks for Scaffold Diversity in Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries with high scaffold diversity is of paramount importance. Diversity-oriented synthesis (DOS) strategies could theoretically employ this compound as a versatile starting material. Its multiple, orthogonally reactive functional groups would allow for the rapid generation of a wide array of structurally distinct molecules. For example, initial modification of the aldehyde could be followed by sequential cross-coupling reactions at the iodo and bromo positions, leading to a diverse set of products from a single starting material.

Role in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient approach to the synthesis of complex molecules by forming multiple bonds in a single synthetic operation. The array of functional groups on this compound makes it an intriguing candidate for initiating such reaction sequences. A reaction could be envisioned to start at the aldehyde, with subsequent intramolecular reactions involving the halogenated positions. For instance, an initial condensation or addition to the aldehyde could be followed by an intramolecular Heck or Suzuki reaction, leading to the formation of complex polycyclic systems in a single step. The electron-withdrawing nature of the fluorine and other halogen atoms would also influence the reactivity of the aldehyde and the aromatic ring, potentially enabling unique cascade pathways.

Advanced Analytical Approaches for Mechanistic Elucidation in 3 Bromo 2,6 Difluoro 5 Iodobenzaldehyde Research

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis in Reaction Studies

High-resolution spectroscopic techniques are fundamental tools for the precise determination of molecular structure and conformation, both of which are critical factors in understanding reaction outcomes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced multi-dimensional experiments, and high-resolution mass spectrometry (HRMS) are central to this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a molecule like 3-Bromo-2,6-difluoro-5-iodobenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR would provide foundational structural information. Advanced NMR techniques could further elucidate subtle structural and conformational details, especially in reaction studies.

¹H NMR: The proton spectrum would reveal information about the aldehyde proton and any aromatic protons, with chemical shifts and coupling constants providing insights into the electronic environment and spatial relationships of neighboring atoms.

¹³C NMR: The carbon spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the halogen-substituted aromatic carbons.

¹⁹F NMR: This technique is particularly valuable for fluorinated compounds. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum would provide direct information about the fluorine environments and their interactions with other nuclei.

Advanced 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and establishing through-bond connectivity. For studying reaction intermediates or products, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide through-space correlations, offering insights into the three-dimensional structure and preferred conformations.

Hypothetical NMR Data for this compound:

NucleusChemical Shift (ppm) Range (Predicted)Key Correlations (Predicted)
¹H10.0 - 10.5 (CHO), 7.5 - 8.0 (Ar-H)Coupling to adjacent ¹⁹F
¹³C185 - 195 (CHO), 110 - 160 (Ar-C)HMBC correlations to CHO proton
¹⁹F-100 to -140Coupling to each other and to adjacent protons/carbons

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of starting materials, intermediates, and products with high accuracy. This technique can distinguish between species with very similar nominal masses, which is critical in complex reaction mixtures.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

In Situ FTIR Spectroscopy: By immersing an attenuated total reflectance (ATR) probe directly into a reaction vessel, real-time changes in the vibrational spectra of the reacting species can be observed. For reactions involving this compound, one could monitor the disappearance of the characteristic C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the product. This allows for the determination of reaction rates and the detection of any observable intermediates that may accumulate during the reaction.

Potential In Situ FTIR Monitoring of a Reaction:

Time PointKey Vibrational Band (cm⁻¹)Interpretation
t = 0~1705C=O stretch of this compound
t = intermediate~1705 (decreasing), ~1680 (appearing)Consumption of starting material, formation of an intermediate
t = final~1650C=O stretch of the final product

In Situ Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and is particularly useful for studying reactions in aqueous media and for observing non-polar functional groups. It could be employed to monitor changes in the aromatic ring vibrations and other key functional groups during a reaction.

X-ray Crystallographic Analysis for Confirmation of Complex Product Architectures and Intermediates

While spectroscopic methods provide a wealth of information about molecular structure and reaction dynamics, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for confirming the structure of complex reaction products and, in favorable cases, stable intermediates.

For reactions starting with this compound that yield crystalline products, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. This information is crucial for confirming the regiochemistry and stereochemistry of a reaction, which can be challenging to determine solely by spectroscopic means. Furthermore, the analysis of the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the properties of the solid material.

Hypothetical Crystallographic Data for a Derivative:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
Key Bond LengthsC-Br, C-F, C-I, C=O
Key Intermolecular InteractionsHalogen bonding, π-π stacking

Future Research Directions and Unexplored Avenues for 3 Bromo 2,6 Difluoro 5 Iodobenzaldehyde

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of polyhalogenated aromatic compounds like 3-Bromo-2,6-difluoro-5-iodobenzaldehyde often pose significant challenges in terms of selectivity and efficiency. The development of advanced catalytic systems is paramount to overcoming these hurdles. Future research in this area could focus on several key aspects:

Regioselective Cross-Coupling Reactions: The presence of both bromine and iodine atoms offers a unique opportunity for selective functionalization. Novel palladium, copper, or nickel-based catalytic systems could be designed to selectively activate either the C-Br or the C-I bond, allowing for the stepwise introduction of different substituents. The development of ligands that can finely tune the electronic and steric properties of the metal center will be crucial for achieving high selectivity.

C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach to modifying aromatic rings. Research into rhodium, iridium, or palladium-catalyzed C-H activation could unveil new pathways for introducing additional functional groups onto the benzaldehyde (B42025) ring, further expanding its synthetic utility.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the aldehyde group could lead to the synthesis of enantiomerically enriched derivatives of this compound. This would be particularly valuable for applications in medicinal chemistry and materials science where stereochemistry plays a critical role.

Table 1: Potential Catalytic Systems for Selective Functionalization
Catalyst TypeTarget ReactionPotential Advantages
Palladium-based with tailored ligandsSelective Sonogashira or Suzuki coupling at the C-I bondHigh efficiency and functional group tolerance
Nickel-based catalystsSelective Kumada or Negishi coupling at the C-Br bondLower cost and unique reactivity profiles
Rhodium or Iridium complexesDirected C-H arylation or alkylationAtom economy and novel disconnection strategies

Chemoenzymatic Synthesis and Biocatalytic Transformations Involving Halogenases

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For a compound such as this compound, the application of biocatalysis, particularly with halogenases, presents an exciting and largely unexplored frontier.

Future research could investigate the potential of flavin-dependent halogenases for the regioselective halogenation of a difluorobenzaldehyde precursor. This approach could offer a more sustainable route to the target molecule, operating under mild conditions and potentially avoiding the use of harsh halogenating agents. Furthermore, exploring the reverse reaction, enzymatic dehalogenation, could provide a method for the selective removal of one of the halogen atoms, leading to the synthesis of other valuable halogenated benzaldehydes.

Photochemical and Electrochemical Reactivity of the Chemical Compound

The photochemical and electrochemical properties of this compound are yet to be thoroughly investigated. The presence of multiple carbon-halogen bonds suggests a rich potential for unique reactivity under photochemical or electrochemical conditions.

Photochemical Cleavage: The carbon-iodine bond is known to be susceptible to photochemical cleavage, which could be exploited to generate highly reactive aryl radicals. These radicals could then participate in a variety of transformations, such as hydrogen abstraction, addition to alkenes, or arylation reactions.

Electrochemical Reduction: The electrochemical reduction of the carbon-halogen bonds could provide a controlled method for selective dehalogenation. The reduction potentials for the C-I and C-Br bonds are expected to be different, allowing for selective cleavage by tuning the applied potential. This could be a valuable tool for the synthesis of derivatives with fewer halogen substituents.

Photosensitized Reactions: The use of photosensitizers could open up new reaction pathways that are not accessible through direct irradiation. For example, triplet-triplet energy transfer could lead to the formation of an excited state of the molecule with different reactivity.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry provides a powerful toolkit for predicting the reactivity and properties of molecules, thereby guiding experimental design and accelerating discovery. For this compound, computational studies could offer significant insights into its behavior and potential applications.

Density Functional Theory (DFT) calculations could be employed to:

Predict the relative stability of different conformers.

Calculate the bond dissociation energies for the C-Br and C-I bonds, providing a theoretical basis for selective functionalization.

Model the transition states of potential reactions, allowing for the prediction of reaction barriers and the identification of the most favorable reaction pathways.

Simulate spectroscopic properties such as NMR and UV-Vis spectra to aid in characterization.

By building accurate computational models, researchers can screen for potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory.

Table 2: Potential Computational Studies and Their Applications
Computational MethodProperty to be StudiedPotential Application
Density Functional Theory (DFT)Bond dissociation energies of C-I and C-Br bondsPredicting selectivity in cross-coupling reactions
Time-Dependent DFT (TD-DFT)Electronic absorption spectraUnderstanding photochemical reactivity
Molecular Dynamics (MD)Solvation effects on reactivityOptimizing reaction conditions in different solvents

Integration of this compound into Flow Chemistry Processes

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of the synthesis and subsequent reactions of this compound into flow processes is a promising avenue for future development.

A continuous flow setup could allow for the safe handling of potentially hazardous reagents and intermediates. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to improved yields and selectivities. The telescoping of multiple reaction steps in a continuous sequence without the need for intermediate purification could significantly streamline the synthesis of complex derivatives of this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromo-2,6-difluoro-5-iodobenzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation or functional group interconversion. For example, iodination of a bromo-difluorobenzaldehyde precursor via electrophilic aromatic substitution could be employed, leveraging directing effects of existing substituents. Optimization may include:
  • Temperature control (e.g., 0–60°C) to minimize side reactions from competing electrophiles.
  • Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
  • Monitoring reaction progress via TLC or GC-MS to identify intermediates and adjust stoichiometry .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is recommended, as seen in analogous bromo-difluorinated aldehydes .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., JF-F and JF-H for fluorine neighbors).
  • 19F NMR : Critical for resolving ortho/meta/para fluorine environments .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]<sup>+</sup>) and fragmentation patterns consistent with halogen loss .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition of the aldehyde group.
  • Use inert atmosphere (argon) to avoid oxidation, as recommended for structurally similar halogenated benzaldehydes .

Advanced Research Questions

Q. How can competing regioselectivity be addressed during functionalization of this compound (e.g., Suzuki coupling)?

  • Methodological Answer : The presence of bromine (moderate leaving group) and iodine (superior leaving group) creates competing sites for cross-coupling. Strategies include:
  • Protection/Deprotection : Mask the aldehyde temporarily (e.g., acetal formation) to direct coupling to iodine .
  • Catalyst Tuning : Use Pd(PPh₃)₄ for iodine-selective coupling, as Pd(0) complexes favor oxidative addition at C–I bonds .
  • Kinetic Control : Lower temperatures (e.g., 40°C) to favor iodine reactivity over bromine .

Q. What experimental approaches can resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers) that distort coupling constants.
  • DFT Calculations : Compare experimental JF-F values with computed coupling constants to validate assignments .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific coupling contributions .

Q. How can the aldehyde group’s reactivity be exploited to design cascading reactions for complex heterocycles?

  • Methodological Answer :
  • Condensation Reactions : React with hydrazines or hydroxylamines to form Schiff bases, which can undergo cyclization (e.g., Fischer indole synthesis) .
  • Reductive Amination : Use NaBH₃CN to convert the aldehyde to an amine intermediate for subsequent heterocycle assembly .
  • Photocatalysis : Leverage the electron-withdrawing halogens to stabilize radical intermediates in light-driven cycloadditions .

Q. What strategies mitigate steric hindrance during nucleophilic aromatic substitution (NAS) at the 5-iodo position?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Enhance reaction rates and reduce steric limitations via rapid heating .
  • Bulky Leaving Groups : Replace iodine with a mesylate or tosylate group temporarily to improve accessibility .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric crowding .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in reaction yields for this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.
  • Impurity Profiling : Use LC-MS to detect trace contaminants (e.g., dehalogenated byproducts) that may inhibit reactions .
  • Standardized Protocols : Adopt strict anhydrous conditions, as moisture can hydrolyze the aldehyde or deactivate catalysts .

Application-Oriented Questions

Q. What makes this compound a suitable building block for fluorinated pharmaceuticals or materials?

  • Methodological Answer :
  • The trifunctional halogen/fluorine array enables modular derivatization:
  • Iodine : Site for late-stage radioisotope labeling (e.g., ¹²⁵I for imaging) .
  • Fluorine : Enhances metabolic stability and bioavailability in drug candidates .
  • Bromine : Facilitate C–C bond formation via cross-coupling in material science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.